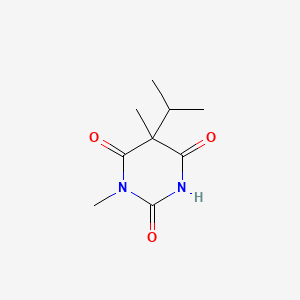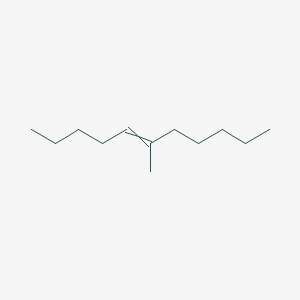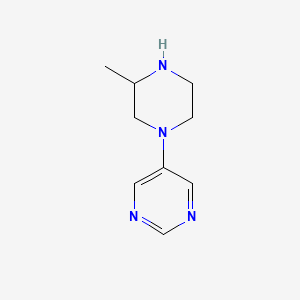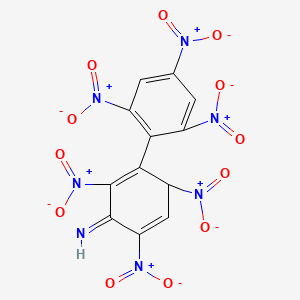![molecular formula C17H13FN2O B14163016 6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-32-5](/img/structure/B14163016.png)
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrimidinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-methylpyrimidine under basic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which 6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyrimidinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
923594-32-5 |
|---|---|
分子式 |
C17H13FN2O |
分子量 |
280.30 g/mol |
IUPAC名 |
2-[5-(4-fluorophenyl)-2-methylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C17H13FN2O/c1-11-19-10-15(12-6-8-13(18)9-7-12)17(20-11)14-4-2-3-5-16(14)21/h2-10,21H,1H3 |
InChIキー |
UFIJNMXAGZHCIF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
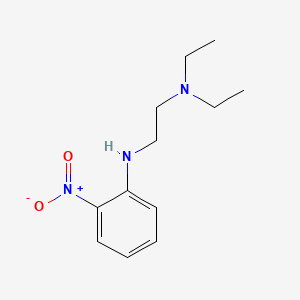
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)

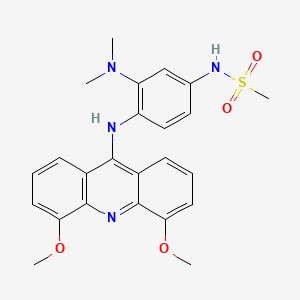
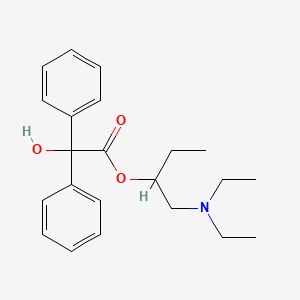
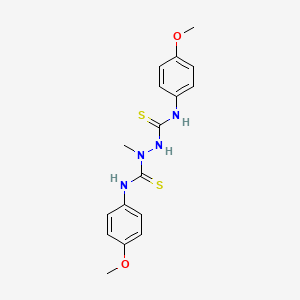
![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)
